![molecular formula C18H16N2O2S B2491663 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid CAS No. 50677-48-0](/img/structure/B2491663.png)
3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid
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Overview
Description
3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid is a compound that features an imidazole ring substituted with diphenyl groups at positions 4 and 5, and a thioether linkage to a propanoic acid moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, the effects could be diverse depending on the specific activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs high-throughput methods such as continuous flow synthesis. This allows for the efficient and scalable production of compounds like 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid. The use of automated reactors and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antimicrobial and anticancer properties. Research indicates that imidazole derivatives exhibit significant activity against various bacterial strains and cancer cell lines.
- Antimicrobial Activity : A study by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives including this compound against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results demonstrated considerable zones of inhibition, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Research has shown that imidazole derivatives can induce apoptosis in cancer cells. Specifically, compounds similar to 3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid have been noted for their ability to inhibit tumor growth in vitro and in vivo models .
Biological Applications
The compound's biological activities extend beyond antimicrobial effects:
- Enzyme Inhibition : Studies suggest that imidazole derivatives can act as enzyme inhibitors, particularly in metabolic pathways relevant to cancer and infectious diseases. This action may enhance their therapeutic potential .
Material Science
In materials science, this compound is being explored for its use in developing functional materials:
- Sensors : The compound's unique chemical properties make it suitable for creating sensors that detect specific biological or chemical agents due to its ability to interact with various substrates .
- Functional Materials : Its incorporation into polymers or other materials could enhance mechanical properties or provide specific functionalities such as conductivity or reactivity.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the effectiveness of this compound against common pathogens. The study utilized the cylinder well diffusion method to measure zones of inhibition across several bacterial strains. Results indicated that the compound exhibited potent antibacterial activity, particularly against gram-positive bacteria.
Case Study 2: Cancer Cell Line Study
In vitro studies involving human cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis rates compared to control groups. Flow cytometry analysis revealed increased levels of caspase activation, suggesting a mechanism through which the compound exerts its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the thioether and propanoic acid groups.
2-Mercaptoimidazole: Contains a thiol group instead of a thioether.
Imidazole-4,5-dicarboxylic acid: Features carboxylic acid groups at positions 4 and 5.
Uniqueness
3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid is unique due to its combination of an imidazole ring with diphenyl substitution, a thioether linkage, and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an imidazole ring with diphenyl substitutions at positions 4 and 5, linked to a propanoic acid moiety through a thioether group. This unique structure contributes to its biological properties.
Property | Value |
---|---|
IUPAC Name | 3-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid |
Molecular Formula | C18H16N2O2S |
Molecular Weight | 336.40 g/mol |
CAS Number | 50677-48-0 |
Antimicrobial Activity
Research has shown that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder wells diffusion method. The results indicated notable zones of inhibition for certain derivatives.
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Zone of Inhibition (mm) |
---|---|
5a | E. coli: 15 |
P. aeruginosa: 19 | |
B. subtilis: 21 | |
5b | E. coli: 11 |
P. aeruginosa: 9 | |
B. subtilis: 19 | |
Streptomycin | E. coli: 28 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, compounds containing imidazole rings have been investigated for their anticancer activities. Studies indicate that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A review highlighted the anticancer potential of imidazole derivatives, emphasizing their ability to target multiple pathways involved in tumor growth and metastasis . Notably, some compounds demonstrated effectiveness against breast cancer cell lines by inducing apoptosis.
Other Biological Activities
Beyond antimicrobial and anticancer effects, imidazole derivatives have exhibited a range of other biological activities:
- Anti-inflammatory : Compounds have been reported to reduce inflammation in various models.
- Antidiabetic : Some derivatives showed potential in lowering blood glucose levels in diabetic models.
- Antioxidant : The ability to scavenge free radicals has been noted in several studies.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study conducted by Sharma et al. synthesized several imidazole derivatives and tested their antibacterial activity against multiple strains using the Kirby-Bauer disc diffusion method. The results indicated that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against E. coli and S. aureus .
- Research on Anticancer Potential :
Properties
IUPAC Name |
3-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-15(22)11-12-23-18-19-16(13-7-3-1-4-8-13)17(20-18)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDBPWPPVSRQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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